10-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one
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Overview
Description
3-[(2H-1,3-Benzodioxol-5-yl)methyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetra-phen-10-one is a complex organic compound that features a benzodioxole moiety and a tetrahydro-1,11-dioxa-3-azatetra-phen-10-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetra-phen-10-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Benzodioxole Moiety: The benzodioxole moiety is then attached to a suitable precursor through a Friedel-Crafts alkylation reaction.
Formation of the Tetrahydro-1,11-dioxa-3-azatetra-phen-10-one Core: This involves the cyclization of a suitable precursor with an amine and a carbonyl compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential biological activity.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic applications, including as an anticancer agent and as a modulator of enzyme activity.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetra-phen-10-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. The compound may also modulate receptor activity by binding to specific receptor sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-methylpropanoic acid
- 1,3-Benzodioxole derivatives
Uniqueness
The uniqueness of 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetra-phen-10-one lies in its complex structure, which combines a benzodioxole moiety with a tetrahydro-1,11-dioxa-3-azatetra-phen-10-one core. This unique structure imparts specific chemical and biological properties that are not found in simpler benzodioxole derivatives.
Properties
Molecular Formula |
C24H19NO5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
10-(1,3-benzodioxol-5-ylmethyl)-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C24H19NO5/c1-14-22-16(9-19-17-4-2-3-5-18(17)24(26)30-23(14)19)11-25(12-27-22)10-15-6-7-20-21(8-15)29-13-28-20/h2-9H,10-13H2,1H3 |
InChI Key |
QWXOMRMUGVYMHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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